Moxifloxacin Hydrochloride

Description

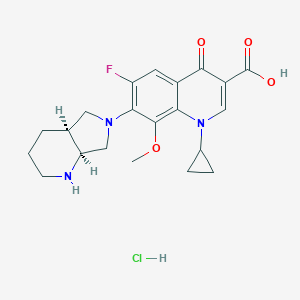

Structure

2D Structure

Properties

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-DFIJPDEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045921 | |

| Record name | Moxifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186826-86-8 | |

| Record name | Moxifloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186826-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxifloxacin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186826868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53598599T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Moxifloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthetic pathways for moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The document details the core synthetic strategies, key intermediates, and reaction mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of medicinal and process chemistry.

Core Synthetic Strategies

The industrial synthesis of this compound primarily revolves around the coupling of two key building blocks: the quinolone core, specifically 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (Q-Acid) or its ester derivatives, and the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane . The main variations in the synthesis lie in the preparation of these two key intermediates and the strategy employed for their condensation to minimize impurities and maximize yield.

Two major pathways for the final condensation step have been identified:

-

Direct Condensation: This approach involves the direct reaction of the quinolone core with the chiral diamine side chain, typically in a high-boiling polar aprotic solvent.

-

Borate Complex Intermediate Pathway: To circumvent the formation of positional isomers and improve regioselectivity, a significant advancement involves the formation of a borate complex with the quinolone core prior to condensation with the chiral side chain.

Synthesis of the Quinolone Core

The synthesis of the quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, is a multi-step process that is well-established in the field of fluoroquinolone chemistry. While various routes exist, a common approach starts from substituted anilines and proceeds through cyclization to form the quinolone ring system.

Synthesis of the Chiral Side Chain: (S,S)-2,8-diazabicyclo[4.3.0]nonane

The synthesis of the optically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is a critical and challenging aspect of the overall moxifloxacin synthesis, as it introduces the required stereochemistry. A widely reported method commences with pyridine-2,3-dicarboxylic acid and involves a sequence of reactions including cyclization, reduction, resolution, and deprotection.[1]

Pathway 1: Direct Condensation

This pathway represents a more traditional approach to the synthesis of moxifloxacin. The key step is the nucleophilic aromatic substitution reaction between the quinolone core and the chiral diamine.

Caption: Direct condensation pathway for moxifloxacin synthesis.

Experimental Protocol: Direct Condensation

A typical experimental procedure for the direct condensation is as follows:

-

To a solution of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in a suitable polar organic solvent (e.g., dimethyl sulfoxide), (S,S)-2,8-diazabicyclo-[4.3.0]-nonane is added.[2][3]

-

The reaction mixture is heated to a temperature above 50°C.[2]

-

The reaction progress is monitored by a suitable analytical technique such as HPLC.

-

Upon completion, the reaction mixture is cooled, and the moxifloxacin base is precipitated, often by the addition of water.[3]

-

The crude product is then filtered, washed, and dried.[3]

-

The isolated moxifloxacin base is subsequently treated with hydrochloric acid in a suitable solvent (e.g., methanol or ethanol) to form this compound.

Pathway 2: Borate Complex Intermediate

This improved pathway enhances the regioselectivity of the condensation reaction, thereby reducing the formation of the undesired positional isomer. The key innovation is the protection of the 3-carboxylic acid and 4-oxo groups of the quinolone core by forming a borate complex.

Caption: Borate complex intermediate pathway for moxifloxacin synthesis.

Experimental Protocol: Borate Complex Formation and Condensation

The following protocol outlines the key steps for the borate complex intermediate pathway:

-

Formation of the Borate Complex:

-

Acetic anhydride or propionic anhydride is heated, and boric acid is added portion-wise.[4][5]

-

Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate is then added to the reaction mixture.[4][5]

-

The mixture is heated to drive the reaction to completion.[5]

-

The resulting borate complex is then isolated, typically by precipitation with water and filtration.[5]

-

-

Condensation with the Chiral Side Chain:

-

Hydrolysis and Conversion to Hydrochloride:

Quantitative Data Summary

The following tables summarize the reported yields for the key reaction steps in the synthesis of this compound.

| Reaction Step | Starting Materials | Product | Yield (%) | Reference |

| Formation of Borate Complex | Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate, Boric acid, Propionic anhydride | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O3,O4bis(propyloxy-O)borate | 96.0 | [6] |

| Condensation of Borate Complex | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O3,O4 bis(propyloxy-O)borate, (S,S)-2,8-diazabicyclo(4,3,0)nonane | (4aS-Cis)-1-Cyclopropyl-7-(2,8 diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline aid-O3,O4) bis(propyloxy-O)borate | 93.8 | [5] |

| Conversion to this compound (from base) | Moxifloxacin Base, Methanolic Hydrochloric Acid | This compound | 77.0 | [6] |

| Conversion of this compound Pseudohydrate to Monohydrate | This compound Pseudohydrate, Ethanol, Hydrochloric Acid | This compound Monohydrate | 90.5 | [4] |

| Overall Yield (from Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate via borate intermediate) | Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate | This compound | ~62 | [7] |

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound via the borate intermediate pathway.

Caption: Generalized experimental workflow for moxifloxacin HCl synthesis.

Conclusion

The synthesis of this compound has evolved from direct condensation methods to more refined strategies involving borate complex intermediates. This advancement has been crucial in improving the overall efficiency and purity of the final active pharmaceutical ingredient by enhancing the regioselectivity of the key condensation step. The synthesis of the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, remains a critical area of research, with efforts focused on developing more efficient and scalable routes. This guide provides a foundational understanding of the core synthetic pathways, offering valuable insights for researchers engaged in the development and optimization of synthetic routes for fluoroquinolone antibiotics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. EP1992626A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 4. An Improved Process For The Preparation Of this compound [quickcompany.in]

- 5. Process for the synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2008059223A2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 7. US8664398B2 - this compound compounds and intermediates and methods for making same - Google Patents [patents.google.com]

A Technical Guide to Chiral Separation of Moxifloxacin Hydrochloride by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed for the chiral separation of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The enantiomeric purity of moxifloxacin is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for resolving and quantifying the enantiomers of moxifloxacin. This document details various successful HPLC methods, including the use of chiral stationary phases and chiral mobile phase additives, to achieve effective separation.

Core Principles of Chiral Separation in HPLC for Moxifloxacin

This compound possesses two chiral centers, leading to the potential existence of four stereoisomers: the active (S,S)-enantiomer, its inactive (R,R)-enantiomer, and the (R,S) and (S,R) diastereomers.[1][2] The primary goal of chiral HPLC methods is to differentiate and quantify these isomers, particularly the (R,R)-enantiomer, which is considered a chiral impurity.[3] Two principal strategies are employed for the chiral resolution of moxifloxacin by HPLC:

-

Chiral Stationary Phases (CSPs): These are the most common and effective means for enantiomeric separation. CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for resolving moxifloxacin enantiomers.[4]

-

Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a conventional achiral stationary phase. A common example involves the use of a ligand-exchange mechanism with a copper (II) complex and a chiral ligand like L-isoleucine.[1][5][6]

Comparative Data of Chiral Separation Methods

The following tables summarize the quantitative data from various published HPLC methods for the chiral separation of this compound and its related isomers.

| Method Reference | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) |

| Method 1[7] | DAICEL CHIRALPAK AD-H | 250 mm x 4.6 mm, 5 µm | n-hexane:isopropanol:diethylamine:acetic acid (85:15:0.2:0.1) | 1.0 | 293 | 3.4 |

| Method 2[8] | DAICEL CHIRALPAK OD-H (Cellulose - Tris(3,5-xylyl carbamate)) | 250 mm x 4.6 mm, 5 µm | n-hexane:isopropanol (85:15) | 1.0 | 295 | Not Reported |

| Method 3[9] | Cellulose-tris(3,5-dimethylphenylcarbamate) | Not Specified | n-hexane:isopropanol (80-90% n-hexane) | Not Specified | 290-300 | Not Reported |

| Method Reference | Stationary Phase (Achiral) | Column Dimensions | Chiral Mobile Phase Additive | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | pH | Column Temperature (°C) |

| Method 4[5] | C18 | 150 x 4.6 mm; 3 µm | Copper (II)-sulfate and Isoleucine (0.01 M) | 30% (v/v) methanol | Not Specified | Not Specified | 3.5 | 23 |

| Method 5[1][6] | ODS (achiral) | Not Specified | L-isoleucine-Cu(II) | Aqueous | 0.9 | 293 | Not Specified | Not Specified |

Detailed Experimental Protocols

The following are detailed methodologies for two distinct and effective HPLC-based chiral separation methods for this compound.

Method 1: Chiral Stationary Phase (Normal-Phase) HPLC

This protocol is based on the use of a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity.

1. Instrumentation:

-

HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or PDA detector.

2. Chromatographic Conditions:

-

Chiral Column: DAICEL CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of n-hexane, isopropanol, diethylamine, and acetic acid in a ratio of 85:15:0.2:0.1 (v/v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 35 °C.[7]

-

Detection Wavelength: 293 nm.[7]

-

Injection Volume: 10 µL.[7]

3. Sample Preparation:

-

Standard Solution: Prepare a standard solution of the moxifloxacin (R,R)-isomer in a suitable solvent (e.g., mobile phase) to a final concentration within the linear range (e.g., 0.54-5.40 µg/mL).[7]

-

Test Solution: Dissolve the this compound sample in the mobile phase to achieve a target concentration.

4. System Suitability:

-

Inject the standard solution and verify that the system suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, are within the acceptable limits defined by relevant pharmacopeias or internal validation protocols. The resolution between the (S,S) and (R,R) enantiomers should be greater than 3.0.[7]

5. Analysis:

-

Inject the test solution and record the chromatogram. Identify the peaks corresponding to the (S,S)-moxifloxacin and the (R,R)-enantiomer based on their retention times relative to the standard.

-

Quantify the (R,R)-enantiomer based on the peak area response.

Method 2: Chiral Mobile Phase Additive (Reversed-Phase) HPLC

This method utilizes a ligand-exchange chromatography principle on a conventional achiral column.

1. Instrumentation:

-

HPLC system as described in Method 1.

2. Chromatographic Conditions:

-

Column: Achiral C18 or ODS column (e.g., 150 mm x 4.6 mm, 3 µm).[5]

-

Mobile Phase Preparation: Prepare an aqueous mobile phase containing 0.01 M Copper (II)-sulfate and 0.01 M L-isoleucine. Add 30% (v/v) methanol and adjust the pH to 3.5 with a suitable acid.[5]

-

Column Temperature: 23 °C.[5]

3. Sample Preparation:

-

Standard and Test Solutions: Dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 1000 µg/mL.[1][6]

4. System Suitability:

-

Perform system suitability tests to ensure adequate resolution and reproducibility.

5. Analysis:

-

Inject the prepared solutions and monitor the separation of the enantiomers. The formation of transient diastereomeric complexes with the chiral additive in the mobile phase allows for their separation on the achiral column.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the chiral separation of this compound by HPLC and the logical relationship in method development.

Caption: General workflow for HPLC-based chiral separation of moxifloxacin.

Caption: Logical flow for chiral HPLC method development for moxifloxacin.

Conclusion

The successful chiral separation of this compound is readily achievable using HPLC with either chiral stationary phases or chiral mobile phase additives. The choice of method will depend on the available resources, the specific requirements of the analysis (e.g., routine quality control versus research), and the desired chromatographic performance. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and analytical scientists in the pharmaceutical industry, enabling them to develop, validate, and implement robust and reliable methods for ensuring the enantiomeric purity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantiomeric purity assay of this compound by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomeric separation of a moxifloxacin intermediate by chiral liquid chromatography using cellulose based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]

- 7. HPLC assay of R-isomer in this compound: Ingenta Connect [ingentaconnect.com]

- 8. CN104807935A - Separation and detection method for this compound intermediate and enantiomer thereof - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

A Technical Guide to the Physicochemical Characterization of Moxifloxacin Hydrochloride for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential physicochemical properties of moxifloxacin hydrochloride and their critical implications for the development of effective drug delivery systems. Understanding these characteristics is paramount for formulation design, ensuring optimal bioavailability, stability, and therapeutic efficacy.

Introduction to this compound

This compound is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its chemical name is 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, monohydrochloride.[2][3][4] The presence of a methoxy group at the C-8 position and a bulky C-7 substituent are thought to enhance its activity and reduce the potential for resistance development. For drug delivery, its hydrochloride salt form is commonly used to improve its pharmaceutical properties.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational drug delivery system design.

Solubility

This compound is described as sparingly soluble in water.[4][5] Its solubility is pH-dependent, a critical factor for its absorption in the gastrointestinal tract and for the formulation of liquid dosage forms. According to the Biopharmaceutics Classification System (BCS), moxifloxacin is considered a Class I drug, indicating high solubility and high permeability.[6]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| PBS (pH 7.2) | ~0.2 mg/mL | [2] |

| DMSO | ~10 mg/mL | [2] |

| Dimethyl formamide | ~3.33 mg/mL | [2] |

| Water | Sparingly soluble | [4][5] |

| Ethanol (96%) | Slightly soluble | [4] |

| Acetone | Practically insoluble | [4] |

Table 2: pH-Dependent Solubility of this compound

| pH | Medium | Observations | Reference |

| 1.2 | 0.1 M HCl | High solubility, >85% dissolution in 15-30 mins | [7][8] |

| 4.5 | Acetate Buffer | High solubility, >85% dissolution in 15-30 mins | [7][8] |

| 6.8 | Phosphate Buffer | High solubility, >85% dissolution in 15-30 mins | [7][8] |

| < 2 | 0.1 N HCl | Significant reduction in solubility below pH 2 due to the common-ion effect | [3] |

Dissociation Constant (pKa)

Moxifloxacin has two ionizable groups: a carboxylic acid and a secondary amine, resulting in two pKa values. These values are crucial for predicting the ionization state of the drug at different physiological pHs, which in turn influences its solubility, absorption, and distribution.

Table 3: pKa Values of Moxifloxacin

| pKa Value | Functional Group | Reference |

| 6.25 | Carboxylic Acid | [9] |

| 9.29 | Secondary Amine | [9] |

| 5.49 (Strongest Acidic) | Carboxylic Acid | [1] |

| 9.51 (Strongest Basic) | Secondary Amine | [1] |

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is an indicator of a drug's lipophilicity. This property affects the drug's ability to permeate biological membranes. A LogP of 2.9 has been reported for moxifloxacin.[1]

Solid-State Characterization

The solid-state properties of this compound, particularly polymorphism, can significantly impact its stability, dissolution rate, and bioavailability.

Polymorphism

This compound is known to exist in multiple crystalline forms, including anhydrous and hydrated states.[10] Different polymorphic forms can exhibit distinct physicochemical properties. For instance, a hydrated crystalline form has been shown to be less soluble than the initial form.[11] The stability of these forms under various temperature and humidity conditions is a critical consideration during manufacturing and storage.[11]

Table 4: Reported Polymorphic Forms of this compound

| Form | Key Characterization Peaks (XRPD, 2θ) | DSC Endotherm (°C) | Reference |

| Form α1 (hydrate) | 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, 29.0 | ~250 | [10][12] |

| Form α2 (hydrate) | 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, 27.2 | ~253 | [10][12] |

| Polymorph IV (monohydrate) | 7.5, 9.3, 12.8, 15.1, 16.7, 18.7, 19.2 | Not specified | [13] |

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphic transitions. Thermogravimetric Analysis (TGA) is employed to assess thermal stability and determine the water content in hydrated forms. The melting point of this compound has been reported in the range of 238-242 °C.[1] DSC thermograms of pure this compound show a sharp endothermic peak corresponding to its melting point.[14][15]

Spectroscopic Analysis (FTIR)

Fourier-Transform Infrared Spectroscopy (FTIR) is a valuable tool for identifying the functional groups present in the this compound molecule and for detecting potential drug-excipient interactions. Key characteristic peaks include C=O stretching of the carboxylic acid (around 1710 cm⁻¹), N-H stretching (around 2928 cm⁻¹), and O-H stretching (around 3527 cm⁻¹).[16]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of this compound.

Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to different solvents (e.g., water, phosphate buffers of various pH) in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: Withdraw aliquots from each flask, and filter them through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

X-ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently grind approximately 100 mg of the this compound sample to ensure a uniform particle size.

-

Instrument Setup: Use a diffractometer with CuKα radiation (λ = 1.5418 Å). Set the voltage and current to appropriate values (e.g., 40 kV and 30 mA).

-

Data Collection: Scan the sample over a 2θ range of 3° to 40° at a scan speed of 0.02°/s.[12]

-

Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of the crystalline form.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 4-5 mg of the this compound sample into an aluminum pan and seal it.

-

Instrument Setup: Use a calibrated differential scanning calorimeter. Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) up to a final temperature (e.g., 300 °C) under a nitrogen purge.[17]

-

Analysis: Record the heat flow as a function of temperature to obtain the DSC thermogram, noting the onset and peak temperatures of any thermal events.

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and compressing the mixture into a thin disc.

-

Instrument Setup: Use an FTIR spectrometer.

-

Data Collection: Scan the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Implications for Drug Delivery

The physicochemical properties of this compound directly influence the design and performance of its drug delivery systems.

-

Oral Drug Delivery: As a BCS Class I drug, this compound is generally well-absorbed from the gastrointestinal tract.[1] However, its pH-dependent solubility can influence its dissolution rate in different segments of the GI tract. Formulations such as fast-dissolving tablets have been developed to ensure rapid drug release.[18] The polymorphic form used can also affect the dissolution profile and, consequently, bioavailability.[10]

-

Ophthalmic Drug Delivery: For topical ophthalmic administration, adequate aqueous solubility at physiological pH is crucial. The unique structure of moxifloxacin provides both high lipophilicity for corneal penetration and high aqueous solubility at physiological pH.[19] To overcome the challenges of precorneal drug loss, controlled-release formulations like in-situ gels and PLGA nanoparticles have been investigated to prolong the residence time and improve ocular bioavailability.[16][20]

-

Parenteral Drug Delivery: The aqueous solubility of this compound allows for the formulation of solutions for intravenous administration. The concentration of these solutions is limited by the saturation solubility of the drug.[21]

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical workflow for physicochemical characterization and the interplay between the properties of this compound and drug delivery system design.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. drugfuture.com [drugfuture.com]

- 5. digicollections.net [digicollections.net]

- 6. researchgate.net [researchgate.net]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2009087151A1 - Polymorphic forms of this compound and processes for preparation thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. EP2083010A1 - Polymorphic Forms of this compound and processes for preparation thereof - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jchr.org [jchr.org]

- 17. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phmethods.net [phmethods.net]

- 19. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Improved Ocular Bioavailability of Moxifloxacin HCl using PLGA Nanoparticles: Fabrication, Characterization, In-vitro and In-vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US6548079B1 - Moxifloxacin formulation containing common salt - Google Patents [patents.google.com]

Spectroscopic Analysis of Moxifloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of moxifloxacin hydrochloride. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development, quality control, and analysis of this fourth-generation fluoroquinolone antibiotic. This document details the methodologies for key spectroscopic analyses, presents quantitative data in a structured format for ease of comparison, and includes visual workflows to illustrate the experimental processes.

Introduction to this compound and its Spectroscopic Properties

This compound is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, possesses chromophoric and fluorophoric moieties that make it amenable to various spectroscopic analytical techniques.[3] These methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological fluids.[1][2][4]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used, simple, and economical technique for the quantitative analysis of this compound.[1][5][6] The method is based on the principle of measuring the absorption of ultraviolet or visible light by the drug molecule.

Experimental Protocol:

A standard protocol for the UV-Vis spectrophotometric analysis of this compound involves the following steps:

-

Solvent Selection: The choice of solvent is critical. Common solvents that have been successfully used include distilled water, 0.1 M hydrochloric acid (HCl), and methanol.[1][2][5]

-

Preparation of Standard Stock Solution: A standard stock solution is prepared by accurately weighing a specific amount of pure this compound (e.g., 25 mg) and dissolving it in a suitable solvent (e.g., 10 mL of distilled water) in a volumetric flask (e.g., 100 mL). The solution is then diluted to the mark with the same solvent to achieve a known concentration (e.g., 250 µg/mL).[1]

-

Preparation of Working Standard Solutions: A series of working standard solutions of varying concentrations (e.g., 1-20 µg/mL) are prepared by diluting the stock solution with the chosen solvent.[1]

-

Spectrophotometric Measurement: The absorbance of each working standard solution is measured at the wavelength of maximum absorption (λmax) against a solvent blank. The λmax for this compound is typically observed in the range of 288-296 nm.[1][2]

-

Calibration Curve Construction: A calibration curve is constructed by plotting the absorbance values versus the corresponding concentrations of the working standard solutions.

-

Sample Analysis: The absorbance of the sample solution, prepared in the same manner as the standards, is measured, and the concentration of this compound is determined from the calibration curve.

Quantitative Data for UV-Vis Spectrophotometry:

| Parameter | Value | Solvent | Reference |

| λmax | 293 nm | Distilled Water | [1] |

| 294 nm | 0.1 M HCl | ||

| 288.2 nm | Double RO Water | [2] | |

| 296 nm | 0.1 N HCl | ||

| Linearity Range | 1-20 µg/mL | Distilled Water | [1] |

| 2-12 µg/mL | Double RO Water | [2] | |

| 1-10 µg/mL | Water | [7] | |

| Molar Absorptivity | 4.9 x 10³ L mol⁻¹ cm⁻¹ | Alkaline medium (pH 11.0) | [6] |

| LOD | 3.3 ppb | Water | [7] |

| LOQ | 11.2 ppb | Water | [7] |

Fluorescence Spectroscopy

Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry for the determination of this compound.[8] The method is based on the principle that the molecule, after absorbing light, emits light of a longer wavelength.

Experimental Protocol:

-

Reagent Preparation: In some methods, a chelating agent and a surfactant are used to enhance the fluorescence intensity. For instance, a stable chelate can be formed with aluminum ions, with sodium lauryl sulfate (SLS) used to further enhance the signal.[9]

-

Standard and Sample Preparation: Similar to UV-Vis spectrophotometry, stock and working standard solutions are prepared. For analysis in biological matrices like plasma, a protein precipitation step is typically required.

-

Fluorescence Measurement: The fluorescence intensity of the solutions is measured at specific excitation and emission wavelengths. The selection of these wavelengths is optimized to maximize the signal and minimize interference.

-

Calibration and Quantification: A calibration curve is generated by plotting fluorescence intensity against concentration, which is then used to determine the concentration of the unknown sample.

Quantitative Data for Fluorescence Spectroscopy:

| Parameter | Value | Conditions | Reference |

| Excitation λ | 365 nm | With Al³⁺ and SLS | [9] |

| 289 nm | Inclusion complex with β-cyclodextrin | [10] | |

| 300 nm | In methanol | [11] | |

| Emission λ | 478 nm | With Al³⁺ and SLS | [9] |

| 464 nm | Inclusion complex with β-cyclodextrin | [10] | |

| 550 nm | In methanol | [11] | |

| Linearity Range | 10-200 ng/mL | With Al³⁺ and SLS | [9] |

| 10-60 ng/mL | Inclusion complex with β-cyclodextrin | [10] | |

| 300-2500 ng/mL | In methanol | [11] | |

| LOD | 2.2 ng/mL | With Al³⁺ and SLS | [9] |

| 1.6 ng/mL | Inclusion complex with β-cyclodextrin | [10] | |

| 33.64 ng/mL | In methanol | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool primarily used for the structural elucidation of this compound and its related substances. While not typically used for routine quantitative analysis in quality control labs due to lower sensitivity and higher cost compared to other methods, it provides invaluable information about the molecular structure.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

NMR Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H NMR and ¹³C NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the identity and structure of the molecule. It can also be used to identify and characterize impurities and degradation products.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and specific method for the identification and quantification of this compound, especially in complex matrices such as biological fluids.

Experimental Protocol:

-

Sample Preparation: Samples, especially from biological sources, often require extraction, such as solid-phase extraction (SPE), to remove interfering substances.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC system for separation. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for moxifloxacin. The mass spectrometer is typically operated in tandem mode (MS/MS) for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

-

Data Analysis: The resulting chromatograms and mass spectra are used to identify and quantify this compound, often using an internal standard for improved accuracy.

Official Methods

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for this compound.[3][12][13] These official methods typically rely on High-Performance Liquid Chromatography (HPLC) with UV detection for assay and the determination of related substances.[3][12][14] While the primary technique is chromatographic, UV spectrophotometry serves as the detection method, highlighting the integral role of spectroscopy in the official quality control of this drug.

Conclusion

A range of spectroscopic techniques is available for the analysis of this compound, each with its own advantages. UV-Vis spectrophotometry is a simple and cost-effective method suitable for routine quality control. Spectrofluorimetry offers enhanced sensitivity and is valuable for trace analysis. NMR and Mass Spectrometry are powerful tools for structural elucidation and sensitive quantification in complex matrices, respectively. The choice of method depends on the specific analytical requirements, such as the nature of the sample, the required sensitivity, and the purpose of the analysis. The information and protocols provided in this guide serve as a valuable resource for the effective spectroscopic analysis of this compound.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. drugfuture.com [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Metal chelation approach synergized with surfactant for spectrofluorimetric assay of moxifloxacin with method greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. drugfuture.com [drugfuture.com]

- 13. This compound [doi.usp.org]

- 14. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Moxifloxacin Hydrochloride Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. As with any pharmaceutical compound, moxifloxacin is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its safety and efficacy. Therefore, a thorough understanding of its degradation pathways and the identification of its degradation products are critical aspects of drug development, formulation, and stability testing, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

This technical guide provides a comprehensive overview of the research into the identification of this compound degradation products. It details the experimental protocols for forced degradation studies, summarizes the identified degradation products, and presents quantitative data from various stress conditions. Furthermore, this guide illustrates the degradation pathways and experimental workflows using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Moxifloxacin Degradation Pathways

Moxifloxacin is known to degrade under several stress conditions, including exposure to acid, base, oxidation, heat, and light. The primary degradation pathways involve modifications to the quinolone core, the cyclopropyl group, and the C-7 side chain.

-

Acid and Alkaline Hydrolysis: In acidic and basic media, hydrolysis can occur, although moxifloxacin is relatively stable in acidic conditions.[1] In alkaline conditions, degradation is more pronounced, potentially involving the cleavage of the piperidine ring in the C-7 substituent.[2]

-

Oxidative Degradation: Moxifloxacin is susceptible to oxidative stress, which can lead to the formation of N-oxides and hydroxylated derivatives.[3]

-

Photodegradation: Exposure to light, particularly UV radiation, is a significant factor in the degradation of moxifloxacin. Photolytic degradation can lead to a variety of products through complex reaction pathways, including decarboxylation and modifications to the C-7 side chain.[4][5] The rate of photodegradation is influenced by pH, with greater degradation observed in both acidic and alkaline solutions compared to neutral pH.[2][4]

Identified Degradation Products

Several degradation products of moxifloxacin have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. A summary of some of the key identified degradation products is provided below.

Table 1: Identified Degradation Products of this compound

| Degradation Product Name | Stress Condition(s) | Molecular Formula | Observed [M+H]⁺ (m/z) | Reference(s) |

| Decarboxylated Moxifloxacin | Acidic Hydrolysis | C₂₀H₂₄FN₃O₂ | 358.1 | [1] |

| N/A | Acidic Hydrolysis | N/A | 263.4 | [1] |

| N/A | Acidic Hydrolysis | N/A | 249.7 | [1] |

| MP-1 | Photolytic | C₂₁H₂₃FN₃O₆ | 432.1574 | |

| MP-2 | Photolytic | C₂₁H₂₅FN₃O₅ | 418.1755 | [4] |

| MP-3 | Photolytic | C₂₁H₂₃FN₃O₅ | 416.1702 | [4] |

| MP-4 | Photolytic | C₁₄H₁₄FN₂O₄ | 293.0914 | [4] |

| MP-5 | Photolytic | C₂₁H₂₃FN₃O₅ | 430.150 | [4] |

| 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Photolytic | C₁₄H₁₃FN₂O₄ | N/A | [6] |

| 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid | Photolytic, Oxidative | C₂₁H₂₃FN₃O₅ | N/A | [6] |

| 7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1- cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Photolytic | C₂₁H₂₅FN₃O₇ | N/A | [6] |

| Hydroxyl derivatives of Moxifloxacin | Oxidative | C₂₁H₂₄FN₃O₅ | 418.4 | [3] |

| Oxidation product analogs of Moxifloxacin | Oxidative | C₂₁H₂₂FN₃O₅ | 416.4 | [3] |

N/A - Not Available in the searched literature.

Quantitative Analysis of Degradation

The extent of moxifloxacin degradation varies significantly depending on the stressor and the experimental conditions. The following tables summarize the quantitative data on the percentage of degradation observed in various studies.

Table 2: Quantitative Data from Forced Degradation Studies of this compound

| Stress Condition | Reagent/Parameters | Duration | % Degradation | Reference(s) |

| Acid Hydrolysis | ||||

| 1.3 M HCl | 48 hours | 52.04% | [1] | |

| 1.3 M HCl with Cu(II) ions | 48 hours | 79.35% | [1] | |

| 1.3 M HCl with Fe(III) ions | 48 hours | 63.97% | [1] | |

| 1.3 M HCl with Al(III) ions | 48 hours | 62.42% | [1] | |

| 1.3 M HCl with Zn(II) ions | 48 hours | 58.62% | [1] | |

| Alkaline Hydrolysis | ||||

| 1N NaOH | 6 hours | N/A | [7] | |

| Oxidative Degradation | ||||

| KMnO₄, pH 3.0 | N/A | N/A | [3] | |

| Photolytic Degradation | ||||

| UV radiation (pH 10.2) | 60 mins | ~50% | [8] | |

| UV radiation (pH 4.5) | 2 hours | ~25% | [8] | |

| UV radiation (natural pH) | 2 hours | <10% | [8] | |

| Thermal Degradation | ||||

| Heat | N/A | Negligible | [9][10] | |

| UV Exposure | ||||

| UV light | 30 mins | Negligible | [9] |

N/A - Not Available in the searched literature. The original studies should be consulted for more detailed kinetic data.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on protocols described in the scientific literature.

Acid Hydrolysis

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 0.2%).[1]

-

Stress Application: To a defined volume of the stock solution (e.g., 3.0 mL), add an equal volume of a strong acid (e.g., 3 M HCl).[1] For studies involving metal ions, a solution of the metal salt (e.g., 0.025 M) is also added.[1]

-

Incubation: The mixture is incubated in a controlled environment, typically at an elevated temperature (e.g., 90°C or 110°C) for a specified duration (e.g., up to 72 hours).[1]

-

Sample Preparation for Analysis: At predetermined time points, withdraw aliquots of the stressed solution. Neutralize the samples with a suitable base (e.g., NaOH) and dilute with the mobile phase to a final concentration suitable for HPLC analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Alkaline Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Application: Accurately weigh a quantity of moxifloxacin and dissolve it in a strong base (e.g., 0.1 N or 1N NaOH) to a specific concentration (e.g., 5 mg/mL).[7]

-

Incubation: The solution is typically refluxed or kept at room temperature for a defined period (e.g., 6 hours).[7]

-

Sample Preparation for Analysis: Withdraw aliquots, neutralize with a suitable acid (e.g., HCl), and dilute with the mobile phase for HPLC analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound.

-

Stress Application: Treat the moxifloxacin solution with an oxidizing agent. A common agent is hydrogen peroxide (e.g., 3% H₂O₂) or potassium permanganate (KMnO₄) in an acidic medium.[3]

-

Incubation: The reaction mixture is typically kept at room temperature or a slightly elevated temperature for a specified duration.

-

Sample Preparation for Analysis: Withdraw aliquots at various time intervals and dilute with the mobile phase for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Photolytic Degradation

-

Preparation of Solution: Prepare a solution of this compound in water or a suitable buffer at a specific pH.[4]

-

Stress Application: Expose the solution to a controlled light source, such as a UV lamp (e.g., 254 nm or 366 nm) or a xenon lamp to simulate sunlight, for a defined period. The exposure should be in accordance with ICH Q1B guidelines.

-

Control Sample: A parallel sample should be protected from light to serve as a control.

-

Sample Preparation for Analysis: At specified time points, withdraw samples and dilute them with the mobile phase for HPLC analysis.

-

Analysis: Analyze both the exposed and control samples using a validated stability-indicating HPLC method.

Thermal Degradation

-

Sample Preparation: Place the solid this compound powder in a controlled temperature and humidity chamber.

-

Stress Application: Expose the solid drug substance to dry heat at a specific temperature (e.g., 60-80°C) for a defined period.

-

Sample Preparation for Analysis: After the exposure period, dissolve a known amount of the stressed powder in a suitable solvent and dilute it to the required concentration for HPLC analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A typical stability-indicating RP-HPLC method for the analysis of moxifloxacin and its degradation products is as follows:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, ammonium formate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is often adjusted to be acidic.[7]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Detection: UV detection at the λmax of moxifloxacin, which is around 294 nm.[7]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizations

Experimental Workflow for Degradation Product Identification

Caption: Experimental workflow for moxifloxacin degradation product identification.

Plausible Degradation Pathways of Moxifloxacin

Caption: Plausible degradation pathways of moxifloxacin under different stress conditions.

Conclusion

The identification and characterization of this compound degradation products are essential for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This technical guide has provided a comprehensive summary of the current research, including detailed experimental protocols for forced degradation studies, a compilation of identified degradation products, and available quantitative data. The provided diagrams of the experimental workflow and degradation pathways serve as valuable tools for researchers in this field. A thorough understanding of these degradation processes is paramount for the development of stable moxifloxacin formulations and for meeting regulatory requirements. Further research should focus on the complete structural elucidation of all degradation products and the assessment of their potential biological activities.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brjac.com.br [brjac.com.br]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

Moxifloxacin Hydrochloride: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphism of moxifloxacin hydrochloride, a widely used fourth-generation fluoroquinolone antibiotic. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring its quality, stability, and bioavailability in pharmaceutical formulations. This document summarizes the known polymorphic forms, their characterization data, and detailed experimental protocols for their preparation.

Introduction to Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, stability, and mechanical properties. For a pharmaceutical compound like this compound, controlling the polymorphic form is crucial as it can significantly impact the drug's performance.

This compound is known to exist in several crystalline forms, including anhydrous, monohydrate, and other solvated forms. The interconversion between these forms can be influenced by various factors such as temperature, humidity, and the solvent system used during crystallization.

Characterization of this compound Polymorphs

The various polymorphic forms of this compound are primarily distinguished by their unique Powder X-ray Diffraction (PXRD) patterns. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide further characterization by identifying melting points, phase transitions, and solvent content. Spectroscopic methods like Infrared (IR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR) also serve as valuable tools for polymorph identification and characterization.

Powder X-ray Diffraction (PXRD) Data

The following tables summarize the characteristic PXRD peaks (expressed in degrees 2θ) for various known polymorphic forms of this compound. It is important to note that slight variations in peak positions can occur due to instrumental differences and sample preparation.

Table 1: PXRD Peak Data for Anhydrous Polymorphs of this compound

| Form I | Form III[1] | Form X[2] | Form Y[2] | Form E | Form HI |

| 5.8 | 5.6 | 5.7 | 5.8 | 5.7 | 5.7 |

| 8.5 | 7.1 | 7.1 | 6.4 | 8.4 | 7.2 |

| 10.2 | 8.4 | 8.5 | 7.7 | 10.0 | 8.8 |

| 17.7 | 8.8 | 10.2 | 8.1 | 14.4 | 10.5 |

| 21.5 | 10.0 | 13.8 | 8.4 | 15.6 | 11.4 |

| - | 10.4 | 14.0 | 9.5 | 16.9 | 14.4 |

| - | 11.4 | 15.1 | 10.0 | 17.3 | 14.7 |

| - | 12.2 | 15.6 | 12.0 | 17.9 | 17.7 |

| - | 13.1 | 16.5 | 13.0 | 18.5 | 19.3 |

| - | 13.9 | 16.8 | 13.7 | 20.3 | 24.6 |

| - | 14.4 | 18.2 | 14.5 | 23.4 | - |

| - | 14.7 | 19.7 | 15.4 | 23.6 | - |

| - | 16.6 | 21.6 | 16.4 | 24.1 | - |

| - | 16.9 | 22.2 | 17.1 | 26.4 | - |

| - | 17.2 | 22.4 | 17.9 | 26.7 | - |

| - | 17.7 | 24.3 | 19.1 | 27.3 | - |

| - | 18.5 | 25.1 | 19.6 | 27.5 | - |

| - | 19.1 | 25.7 | 19.9 | 29.2 | - |

| - | 19.2 | 26.4 | 20.4 | - | - |

| - | 19.8 | 28.9 | 21.2 | - | - |

| - | 20.1 | 29.5 | 23.3 | - | - |

| - | 20.3 | 29.8 | 24.0 | - | - |

| - | 21.1 | 30.4 | 25.8 | - | - |

| - | 21.5 | 32.0 | 26.9 | - | - |

| - | 22.1 | 32.3 | 27.7 | - | - |

| - | 22.6 | 33.3 | 28.29 | - | - |

Table 2: PXRD Peak Data for Hydrated Polymorphs of this compound

| Form II (Monohydrate) | Form IV (Monohydrate) | Form α1 (Hydrate)[3] | Form α2 (Hydrate)[3] |

| 5.8 | 7.5 | 5.6 | 5.7 |

| 26.7 | 9.3 | 7.0 | 7.1 |

| - | 12.8 | 8.3 | 8.4 |

| - | 15.1 | 9.9 | 10.2 |

| - | 16.7 | 14.3 | 14.4 |

| - | 18.7 | 15.4 | 16.9 |

| - | 19.2 | 17.2 | 19.1 |

| - | - | 20.2 | 21.5 |

| - | - | 23.4 | 26.3 |

| - | - | 26.4 | 27.2 |

| - | - | 27.3 | - |

| - | - | 29.0 | - |

Thermal Analysis Data

DSC and TGA provide valuable information on the thermal stability, melting behavior, and hydration state of the different polymorphs.

Table 3: Thermal Analysis Data for this compound Polymorphs

| Polymorphic Form | Technique | Key Findings |

| Form α1 (Hydrate) | DSC | Endotherm maximum peak at approximately 250 °C.[3] |

| Form α2 (Hydrate) | DSC | Endotherm maximum peak at approximately 253 °C.[3] |

| MOXI-I (from water) | Melting Point | Data not available |

| MOXI-II (from ethanol) | Melting Point | Lowest melting point among the four forms prepared in one study, suggesting it might be a less stable or different polymorphic form.[4] |

| MOXI-III (from methanol) | Melting Point | Data not available |

| MOXI-IV (from isopropanol) | Melting Point | Data not available |

Crystal Structure Analysis

A complete understanding of polymorphism requires detailed knowledge of the three-dimensional arrangement of molecules in the crystal lattice, which is typically obtained from single-crystal X-ray diffraction.

As of the latest literature review, detailed single-crystal X-ray diffraction data (including unit cell parameters, space group, and atomic coordinates) for the majority of this compound polymorphs are not publicly available. Research in this area has predominantly relied on PXRD for polymorph identification.

However, the crystal structure of a moxifloxacin base sesquihydrate has been reported, providing insight into the molecular conformation and packing of a related solid form.

Experimental Protocols for Polymorph Preparation

The following sections provide detailed methodologies for the preparation of specific this compound polymorphs as cited in the literature.

General Polymorphism Study Workflow

The logical flow of a typical polymorphism study for an active pharmaceutical ingredient like this compound is outlined in the diagram below.

Preparation of Anhydrous Form III

A process for preparing the crystalline Form III of anhydrous moxifloxacin monohydrochloride involves dissolving this compound in a lower alkyl alcohol to create a solution. An anti-solvent, in which this compound has poor solubility but is miscible with the alcohol, is then added. The resulting mixture is cooled until solid precipitation occurs, and the solids are then isolated.

Preparation of Hydrated Form α1

-

Suspend 10 g of this compound in 50 ml of water.

-

Add 3 g of 37% aqueous hydrochloric acid.

-

Heat the suspension to 100 °C until complete dissolution is achieved.

-

Cool the solution to 20 °C to allow for precipitation.

-

Filter the solid material, wash with water, and dry under reduced pressure at 95 °C to yield Form α1.[3]

Preparation of Hydrated Form α2

-

Suspend 10 g of this compound in 40 ml of N-methyl-2-pyrrolidinone and 0.5 ml of water.

-

Heat the suspension to 130 °C.

-

Cool the mixture to 20 °C to induce crystallization.

-

Filter the resulting solid, wash with acetone, and dry under reduced pressure at 60 °C to obtain Form α2.[3]

Preparation of Monohydrate Form IV

-

Suspend this compound monohydrate (10 g) in a mixture of methanol (70 ml) and water (20 ml).

-

Adjust the pH of the suspension to 7.5-8.5 using a 50% aqueous sodium hydroxide solution to achieve a clear solution.

-

Perform a carbon treatment on the clear solution and filter it through a celite bed.

-

Wash the filter bed with a hot mixture of methanol and water (4:1 by volume).

-

Cool the filtrate to 25 °C.

-

Adjust the pH to 1.0-2.0 with concentrated hydrochloric acid at 25 °C.

-

Cool the solution to 0 °C to facilitate precipitation.

-

Collect the solid by filtration and dry at 60-65 °C for 6 hours to obtain this compound monohydrate polymorph IV.

Polymorphic Interconversion and Stability

The various polymorphic forms of this compound can interconvert under different conditions of temperature, humidity, and solvent exposure. Understanding these relationships is critical for selecting the most stable polymorph for pharmaceutical development and for defining appropriate storage and handling conditions.

The diagram below illustrates the potential relationships and transformations between different polymorphic forms based on the preparation methods.

Conclusion

The polymorphism of this compound is a complex field with numerous identified crystalline forms. While a significant body of knowledge exists regarding the characterization of these polymorphs by Powder X-ray Diffraction and thermal methods, a comprehensive understanding of their crystal structures at the atomic level is limited by the lack of publicly available single-crystal X-ray diffraction data.

For researchers and professionals in drug development, it is imperative to carefully control the crystallization and formulation processes to ensure the desired polymorphic form of this compound is consistently produced. The choice of polymorph can have a profound impact on the final drug product's stability, dissolution, and overall therapeutic efficacy. Further research focusing on single-crystal structure elucidation and a more systematic study of the thermodynamic relationships between the various polymorphs would be of great value to the pharmaceutical sciences.

References

- 1. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2007010555A2 - Novel crystalline forms of this compound and process for preparation thereof - Google Patents [patents.google.com]

- 3. WO2009087151A1 - Polymorphic forms of this compound and processes for preparation thereof - Google Patents [patents.google.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to the Antibacterial Spectrum of Moxifloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The document details its mechanism of action, in vitro activity against a broad range of clinically relevant bacteria, and standardized experimental protocols for determining its efficacy.

Introduction

This compound is a synthetic broad-spectrum antimicrobial agent.[1][2] It is widely used in the treatment of various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and intra-abdominal infections.[2][3] Its chemical structure, characterized by a C8-methoxy group, contributes to its enhanced activity against Gram-positive bacteria and reduced potential for the selection of resistant strains compared to older fluoroquinolones.

Mechanism of Action

The bactericidal action of moxifloxacin is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][4][5][6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is vital for the introduction of negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of moxifloxacin.

-

Topoisomerase IV: This enzyme is responsible for the decatenation of daughter chromosomes following DNA replication. It is the primary target of moxifloxacin in most Gram-positive bacteria.

By forming a stable complex with these enzymes and DNA, moxifloxacin induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[9]

Below is a diagram illustrating the mechanism of action of moxifloxacin.

Caption: Mechanism of action of moxifloxacin.

Antibacterial Spectrum

Moxifloxacin exhibits a broad spectrum of activity against a wide range of pathogenic bacteria, including Gram-positive, Gram-negative, and atypical organisms.

Gram-Positive Bacteria

Moxifloxacin demonstrates potent activity against many Gram-positive bacteria, including key respiratory pathogens. It is particularly effective against Streptococcus pneumoniae, including strains that are resistant to penicillin and macrolides.[10] It also shows good activity against various Staphylococcus species (including some methicillin-susceptible Staphylococcus aureus), Streptococcus pyogenes, and Streptococcus agalactiae.[11]

Gram-Negative Bacteria

Moxifloxacin retains good activity against a variety of Gram-negative bacteria.[6][12] This includes organisms such as Haemophilus influenzae, Moraxella catarrhalis, and some members of the Enterobacteriaceae family.[13][14] However, its activity against Pseudomonas aeruginosa is limited.[15]

Atypical Bacteria

Moxifloxacin is effective against atypical pathogens that are common causes of respiratory infections.[16] These include Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila.[16][17]

Anaerobic Bacteria

Moxifloxacin also possesses activity against a range of anaerobic bacteria.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of moxifloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values for moxifloxacin against various clinically significant bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Moxifloxacin against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 5,640 | 0.12 | 0.25 |

| Streptococcus pneumoniae (penicillin-resistant) | - | 0.25 | 0.25 |

| Staphylococcus aureus (methicillin-susceptible) | - | 0.06 | 0.12 |

| Staphylococcus epidermidis (quinolone-susceptible) | - | 0.06 | 0.06 |

| Streptococcus pyogenes | - | ≤0.06 | 0.12 |

| Streptococcus agalactiae | - | 0.12 | 0.12 |

| Enterococcus faecalis | - | 0.25 | 2.0 |

Table 2: In Vitro Activity of Moxifloxacin against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | 6,583 | 0.03 | 0.03 |

| Moraxella catarrhalis | 3,648 | 0.06 | 0.06 |

| Escherichia coli | - | 0.06 | 0.5 |

| Klebsiella pneumoniae | - | 0.12 | 0.5 |

| Enterobacter cloacae | - | 0.25 | 1.0 |

| Pseudomonas aeruginosa | - | 4.0 | >16 |

Table 3: In Vitro Activity of Moxifloxacin against Atypical Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Mycoplasma pneumoniae | 0.06 - 0.25 |

| Chlamydia pneumoniae | 0.12 - 0.25 |

| Legionella pneumophila | 0.06 - 0.12 |

Experimental Protocols

The determination of the antibacterial spectrum of moxifloxacin relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.[10][13][18][19] The two most common methods for determining the MIC are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of moxifloxacin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of moxifloxacin that inhibits visible bacterial growth.

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method

In this method, varying concentrations of moxifloxacin are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of moxifloxacin that prevents the growth of bacterial colonies.

Caption: Workflow for Agar Dilution MIC Testing.

Conclusion

This compound possesses a broad and potent antibacterial spectrum, encompassing key Gram-positive, Gram-negative, and atypical pathogens. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, contributes to its bactericidal activity and a reduced likelihood of resistance development. The quantitative data from in vitro susceptibility testing, determined through standardized protocols, confirm its efficacy against a wide array of clinically important bacteria. This comprehensive profile makes moxifloxacin a valuable therapeutic option for the treatment of various bacterial infections.

References

- 1. fda.gov [fda.gov]

- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. protocols.io [protocols.io]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 11. goums.ac.ir [goums.ac.ir]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 15. youtube.com [youtube.com]

- 16. google.com [google.com]

- 17. EUCAST: EUCAST - Home [eucast.org]

- 18. iacld.com [iacld.com]

- 19. EUCAST: Guidance Documents [eucast.org]

An In-depth Technical Guide on the Core Interaction of Moxifloxacin Hydrochloride with Bacterial DNA Gyrase

Audience: Researchers, scientists, and drug development professionals.

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of bacterial pathogens.[1][2] Its bactericidal action is primarily mediated through the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] This technical guide provides a detailed examination of the molecular interactions between moxifloxacin and bacterial DNA gyrase. It consolidates quantitative data on its inhibitory activity, outlines detailed experimental protocols for assessing this interaction, and presents visual diagrams of the mechanism and experimental workflows to facilitate a comprehensive understanding for researchers in the field of antimicrobial drug development.

Introduction: DNA Gyrase as an Antimicrobial Target

Bacterial DNA gyrase is a unique type IIA topoisomerase that introduces negative supercoils into DNA, a process essential for compacting the bacterial chromosome and facilitating DNA replication and transcription.[4] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂).[5] The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase activity that powers the enzyme's function.[6] Due to its essential role in bacterial survival and its absence in higher eukaryotes, DNA gyrase is a well-established and highly effective target for antimicrobial agents.[1]

Moxifloxacin and other fluoroquinolones exploit this target by interfering with the DNA breakage-reunion cycle.[2] They bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved, which is known as the "cleavage complex".[7][8] This action prevents the re-ligation of the broken DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers bacterial cell death.[2][7]

Molecular Mechanism of Moxifloxacin Interaction

The bactericidal activity of moxifloxacin stems from its ability to form a ternary complex with DNA gyrase and the bacterial DNA.[8] The core mechanism involves the following key steps:

-

Binding to the Gyrase-DNA Complex: Moxifloxacin does not bind to the enzyme or DNA alone but rather to the transient complex formed during the catalytic cycle.

-

Stabilization of the Cleavage Complex: The drug intercalates into the DNA at the site of cleavage. The interaction is critically mediated by a magnesium ion-water bridge, which connects the drug molecule to specific amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit, notably Serine-84 and Glutamic acid-88 in Staphylococcus aureus.[9][10] Computational docking studies have also highlighted the importance of Aspartic acid-87 in the binding of fluoroquinolones.[11]

-

Inhibition of DNA Re-ligation: By binding to this complex, moxifloxacin sterically hinders the DNA re-ligation step.[7] This traps the enzyme on the DNA in a covalent complex where the DNA is cleaved, with a tyrosine residue of GyrA covalently linked to the 5' end of the broken DNA.

-

Induction of Double-Strand Breaks: The stalled cleavage complexes are converted into permanent double-strand breaks upon the progression of replication forks, leading to the catastrophic fragmentation of the bacterial chromosome.[7]

-

Cell Death: The accumulation of DNA damage triggers downstream events that culminate in rapid bacterial cell death.[7]